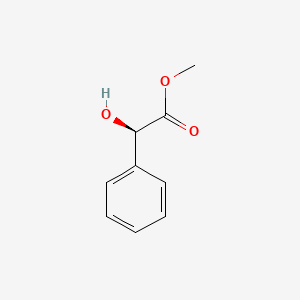
Methyl (R)-(-)-mandelate
Overview
Description
®-(-)-Methyl mandelate is a chiral compound derived from mandelic acid. It is an ester formed by the reaction of ®-(-)-mandelic acid with methanol. This compound is of significant interest in various fields due to its chiral nature, which makes it valuable in asymmetric synthesis and as a building block for pharmaceuticals and other fine chemicals.
Mechanism of Action
Target of Action
®-(-)-Methyl mandelate, also known as Methyl ®-(-)-mandelate, is a compound that interacts with several targets. One of the primary targets of ®-(-)-Methyl mandelate is the enzyme mandelate racemase . This enzyme is involved in the metabolism of mandelate, a process that is crucial in various microorganisms .
Mode of Action
The interaction of ®-(-)-Methyl mandelate with its targets involves a series of biochemical reactions. For instance, in the case of mandelate racemase, ®-(-)-Methyl mandelate is thought to bind to the enzyme, triggering a conformational change that allows the enzyme to carry out its function . .
Biochemical Pathways
®-(-)-Methyl mandelate is involved in the mandelate metabolic process . This process involves the conversion of mandelate into other compounds through a series of enzymatic reactions. The mandelate metabolic process is a crucial part of the metabolic pathways in various organisms, and ®-(-)-Methyl mandelate plays a key role in this process.
Pharmacokinetics
It is known that the physicochemical properties of a compound can greatly influence its adme properties . Therefore, the ADME properties of ®-(-)-Methyl mandelate would likely be influenced by factors such as its molecular structure and chemical properties.
Result of Action
The molecular and cellular effects of ®-(-)-Methyl mandelate’s action are largely dependent on its interaction with its targets. For example, its interaction with mandelate racemase can lead to changes in the metabolic processes of the organism . .
Action Environment
The action, efficacy, and stability of ®-(-)-Methyl mandelate can be influenced by various environmental factors. For instance, factors such as temperature and pH can affect the activity of the enzymes that ®-(-)-Methyl mandelate interacts with . Additionally, the presence of other chemicals in the environment can also influence the action of ®-(-)-Methyl mandelate .
Biochemical Analysis
Biochemical Properties
®-(-)-Methyl mandelate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with enzymes such as mandelate racemase and mandelate dehydrogenase. These enzymes facilitate the conversion of mandelic acid derivatives, including ®-(-)-Methyl mandelate, into other compounds through oxidation and reduction reactions. The nature of these interactions involves the binding of ®-(-)-Methyl mandelate to the active sites of these enzymes, where it undergoes catalytic transformations .
Cellular Effects
®-(-)-Methyl mandelate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to affect the activity of certain enzymes involved in metabolic pathways, leading to changes in the levels of metabolites within cells. Additionally, ®-(-)-Methyl mandelate can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular functions .
Molecular Mechanism
The molecular mechanism of action of ®-(-)-Methyl mandelate involves its binding interactions with specific biomolecules. For instance, it can act as an inhibitor or activator of enzymes such as mandelate racemase and mandelate dehydrogenase. These interactions result in changes in the enzyme’s activity, leading to alterations in metabolic pathways. Furthermore, ®-(-)-Methyl mandelate can influence gene expression by binding to transcription factors and other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ®-(-)-Methyl mandelate can change over time due to its stability and degradation properties. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to ®-(-)-Methyl mandelate in in vitro or in vivo studies has revealed potential impacts on cellular function, including changes in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of ®-(-)-Methyl mandelate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on metabolic pathways and cellular functions. At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition and disruption of cellular processes. Threshold effects have been observed, where the compound’s impact on cellular functions becomes more pronounced at specific dosage levels .
Metabolic Pathways
®-(-)-Methyl mandelate is involved in several metabolic pathways, including those related to the metabolism of aromatic compounds. It interacts with enzymes such as mandelate racemase and mandelate dehydrogenase, which facilitate its conversion into other metabolites. These interactions can affect metabolic flux and the levels of various metabolites within cells, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of ®-(-)-Methyl mandelate within cells and tissues involve specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments. The distribution of ®-(-)-Methyl mandelate can affect its accumulation and activity within cells, influencing its overall efficacy .
Subcellular Localization
®-(-)-Methyl mandelate exhibits specific subcellular localization patterns, which can impact its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with other biomolecules and its overall role in cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
®-(-)-Methyl mandelate can be synthesized through several methods:
Esterification: The most common method involves the esterification of ®-(-)-mandelic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to drive the reaction to completion.
Enzymatic Resolution: Another method involves the enzymatic resolution of racemic methyl mandelate using lipases. This method is advantageous due to its high enantioselectivity and mild reaction conditions.
Industrial Production Methods
Industrial production of ®-(-)-methyl mandelate often employs the esterification method due to its simplicity and cost-effectiveness. The process involves the continuous removal of water formed during the reaction to shift the equilibrium towards the product side, thereby increasing the yield.
Chemical Reactions Analysis
Types of Reactions
®-(-)-Methyl mandelate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed back to ®-(-)-mandelic acid and methanol in the presence of an acid or base.
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles can be used depending on the desired product.
Major Products Formed
Hydrolysis: ®-(-)-Mandelic acid and methanol.
Oxidation: Corresponding carboxylic acids or aldehydes.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted esters or other functionalized compounds.
Scientific Research Applications
®-(-)-Methyl mandelate has numerous applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of enantiomerically pure compounds. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.
Biology: It is used in the study of enzyme kinetics and mechanisms, particularly in the resolution of racemic mixtures.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including antibiotics and anti-inflammatory drugs.
Industry: It is used in the production of fine chemicals, flavors, and fragrances.
Comparison with Similar Compounds
®-(-)-Methyl mandelate can be compared with other similar compounds such as:
(S)-(+)-Methyl mandelate: The enantiomer of ®-(-)-methyl mandelate, which has opposite optical rotation and may exhibit different biological activities.
Methyl mandelate: The racemic mixture containing both ®- and (S)-enantiomers.
Methyl esters of other mandelic acid derivatives: Such as methyl o-chloromandelate, methyl m-chloromandelate, and methyl p-chloromandelate, which have different substituents on the aromatic ring.
Uniqueness
The uniqueness of ®-(-)-methyl mandelate lies in its high enantiomeric purity and its ability to serve as a versatile chiral building block in various synthetic applications. Its specific interactions with enzymes and other chiral molecules make it a valuable tool in both research and industrial processes.
Properties
IUPAC Name |
methyl (2R)-2-hydroxy-2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-12-9(11)8(10)7-5-3-2-4-6-7/h2-6,8,10H,1H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITATYELQCJRCCK-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369195 | |
| Record name | (R)-(-)-Methyl mandelate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20698-91-3 | |
| Record name | (R)-(-)-Methyl mandelate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl (R)-(-)-mandelate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common methods for synthesizing (R)-(-)-Methyl mandelate?
A1: (R)-(-)-Methyl mandelate can be synthesized through several methods, primarily focusing on asymmetric approaches:
- Asymmetric Reduction of Methyl Benzoylformate: This widely explored method employs catalysts like Saccharomyces cerevisiae [, , ], platinum-carbon catalysts modified with cinchonidine [], and osmium tetroxide coordinated by chiral diamines [] to selectively produce the (R)-enantiomer.
- Lipase-Catalyzed Kinetic Resolution: This enzymatic approach utilizes lipases like those from Pseudomonas fluorescens and Burkholderia cepacia to selectively hydrolyze the undesired enantiomer, leaving behind enantiomerically enriched (R)-(-)-Methyl mandelate [, ].
- Other Methods: Researchers have also explored alternative routes, including the use of chiral polypyrrole film-coated electrodes incorporating palladium metal [] and atropoisomeric quinolinium salts as NADH mimics [].
Q2: What factors influence the enantioselectivity of (R)-(-)-Methyl mandelate synthesis?
A2: Several factors play a crucial role in determining the enantiomeric excess during synthesis:
- Catalyst/Enzyme: The choice of catalyst or enzyme dictates the stereochemical outcome. For instance, using S. cerevisiae LH1 resulted in high enantioselectivity, minimally affected by environmental factors [].
- Substrate Structure: Studies on PGA-catalyzed acylations highlighted the impact of substrate structure on the enzyme's catalytic properties [].
- Reaction Conditions: Parameters such as solvent, temperature, and pH can influence both reaction rate and enantioselectivity. For instance, in asymmetric hydrogenation, specific ethers, esters, or benzene as solvents resulted in higher optical yields [].
- In Situ Product Removal: Techniques like resin-based product removal can mitigate substrate and product inhibition, thereby improving yield while maintaining high enantiomeric excess [, ].
Q3: What are the advantages of using biocatalysts for (R)-(-)-Methyl mandelate synthesis?
A3: Biocatalysts, particularly enzymes, offer several advantages:
Q4: What are some potential applications of immobilized enzymes in (R)-(-)-Methyl mandelate production?
A4: Immobilization of enzymes like lipase from Thermomyces lanuginosus on suitable supports offers numerous advantages [, ]:
Q5: What is the significance of rotational spectroscopy in understanding (R)-(-)-Methyl mandelate?
A5: Rotational spectroscopy provides valuable insights into the structure and internal dynamics of (R)-(-)-Methyl mandelate []:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


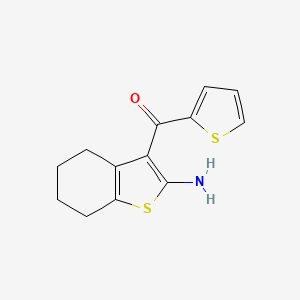


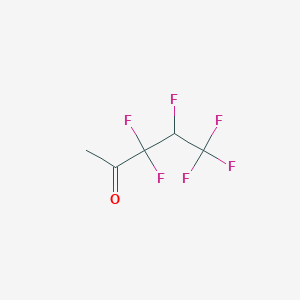
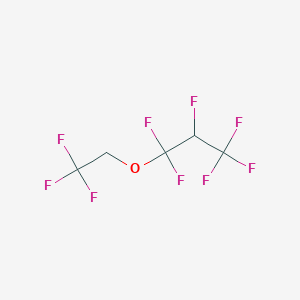
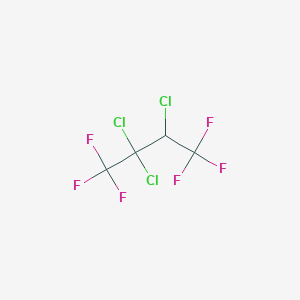

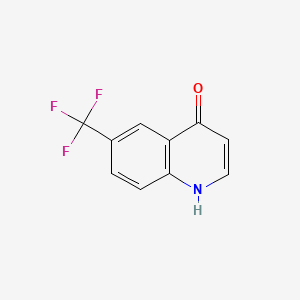

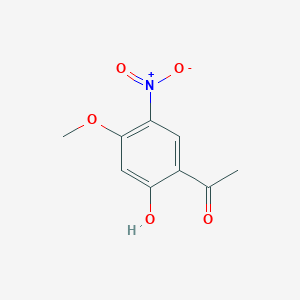
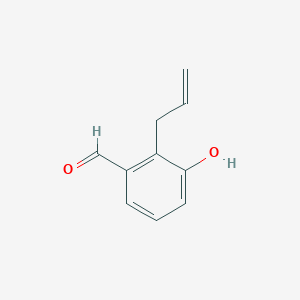

![1-[3,5-Di(tert-butyl)-2-hydroxyphenyl]ethan-1-one](/img/structure/B1333363.png)

